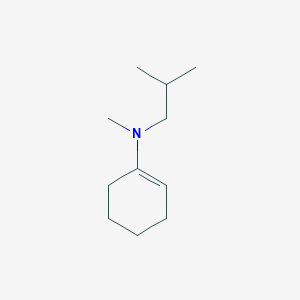
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by a cyclohexene ring substituted with a methyl group and an isobutyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves the reductive amination of cyclohexanone with N-methyl-2-methylpropan-1-amine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation of Amines: Another approach involves the alkylation of cyclohex-1-en-1-amine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds under mild conditions and yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine can undergo oxidation reactions to form corresponding oximes or nitrones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Oximes, nitrones.
Reduction: N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and inflammation.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: This compound is similar in structure but lacks the double bond in the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)benzylamine: This compound has a benzyl group instead of the cyclohexene ring.
N-Methyl-N-(2-methylpropyl)aniline: This compound has an aniline group instead of the cyclohexene ring.
Uniqueness
N-Methyl-N-(2-methylpropyl)cyclohex-1-en-1-amine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. The double bond in the cyclohexene ring allows for additional reactivity, making it a versatile intermediate in organic synthesis. Additionally, the combination of the methyl and isobutyl groups attached to the nitrogen atom provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
53516-50-0 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
N-methyl-N-(2-methylpropyl)cyclohexen-1-amine |
InChI |
InChI=1S/C11H21N/c1-10(2)9-12(3)11-7-5-4-6-8-11/h7,10H,4-6,8-9H2,1-3H3 |
InChI-Schlüssel |
SNPJQUWLRUXIRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(C)C1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


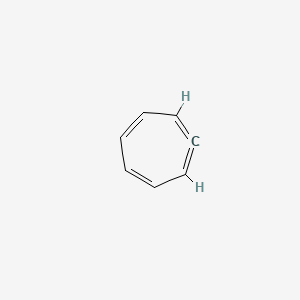
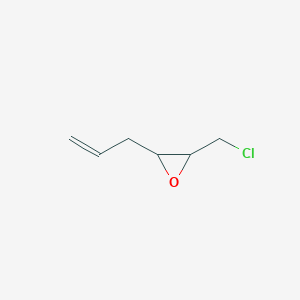
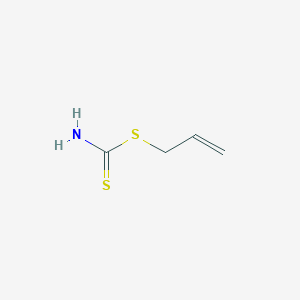

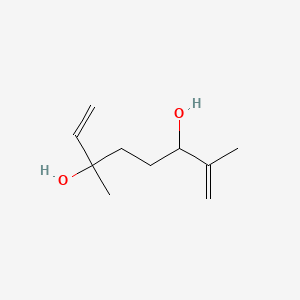
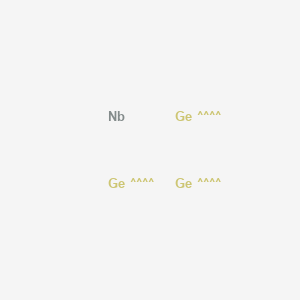



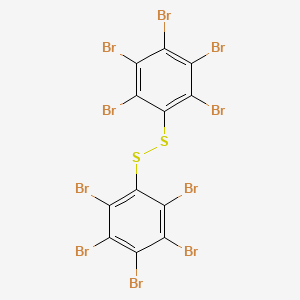
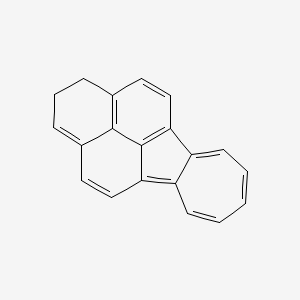
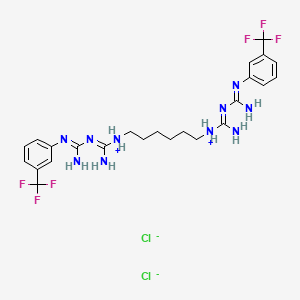
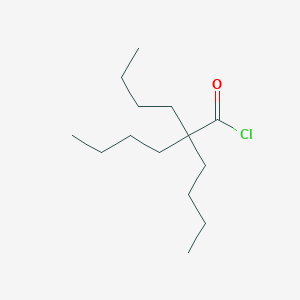
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)
